molecular formula C8H18Te2 B14419330 Ditelluride, bis(2-methylpropyl) CAS No. 79982-95-9

Ditelluride, bis(2-methylpropyl)

Cat. No.: B14419330
CAS No.: 79982-95-9
M. Wt: 369.4 g/mol
InChI Key: FCWGIQWBBXELMZ-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) ditelluride, also known as diisobutyl ditelluride, is an organotellurium compound with the general formula [(CH₂CH(CH₃)₂)₂Te]₂. While direct data on this compound are scarce in the provided evidence, structurally related bis(2-methylpropyl) derivatives (e.g., esters, diselenides, and ethers) are well-documented. These compounds share the common bis(2-methylpropyl) group, which influences their physical, chemical, and functional properties. Organotellurides are typically studied for their electrochemical behavior and synthetic utility, though their applications are less common than selenium or sulfur analogs due to tellurium’s higher toxicity and cost .

Properties

CAS No.

79982-95-9

Molecular Formula

C8H18Te2

Molecular Weight

369.4 g/mol

IUPAC Name

2-methyl-1-(2-methylpropylditellanyl)propane

InChI

InChI=1S/C8H18Te2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

FCWGIQWBBXELMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[Te][Te]CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditelluride, bis(2-methylpropyl) can be synthesized through the reaction of tellurium with organolithium or Grignard reagents. For example, the reaction of tellurium with butyl lithium (BuLi) can produce the corresponding telluride, which can then be oxidized to form the ditelluride . The general reaction is as follows:

Te+BuLiBuTeLi2BuTeLi+0.5O2+H2OBuTeTeBu+2LiOH\text{Te} + \text{BuLi} \rightarrow \text{BuTeLi} \\ 2 \text{BuTeLi} + 0.5 \text{O}_2 + \text{H}_2\text{O} \rightarrow \text{BuTeTeBu} + 2 \text{LiOH} Te+BuLi→BuTeLi2BuTeLi+0.5O2​+H2​O→BuTeTeBu+2LiOH

Industrial Production Methods

similar compounds are typically produced using scalable methods such as solid-state lithiation and exfoliation, which allow for the production of high-quality telluride nanosheets .

Chemical Reactions Analysis

Types of Reactions

Ditelluride, bis(2-methylpropyl) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form telluroxides.

    Reduction: It can be reduced back to the corresponding telluride.

    Substitution: The Te-Te bond can be cleaved and substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions include telluroxides, tellurides, and various substituted organotellurium compounds .

Scientific Research Applications

Ditelluride, bis(2-methylpropyl) has several scientific research applications:

Mechanism of Action

The mechanism by which ditelluride, bis(2-methylpropyl) exerts its effects involves the interaction of the Te-Te bond with various molecular targets. The compound can undergo redox reactions, which can lead to the formation of reactive oxygen species (ROS) and other intermediates. These intermediates can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Bis(2-methylpropyl) Diselenide

Structure : [(CH₂CH(CH₃)₂)₂Se]₂ (CAS: 56592-99-5).
Properties :

  • Molecular weight: 272.15 g/mol.
  • Solubility: Likely soluble in organic solvents, similar to other diselenides.
    Applications : Used in organic synthesis and catalysis. Unlike ditellurides, diselenides are more stable and less toxic, making them preferable in pharmaceutical intermediates .

Comparison :

Property Bis(2-methylpropyl) Ditelluride Bis(2-methylpropyl) Diselenide
Stability Low (prone to oxidation) Moderate
Toxicity High Moderate
Synthetic Utility Limited High (e.g., redox catalysis)

Diisobutyl Phthalate (DIBP)

Structure : 1,2-Benzenedicarboxylic acid bis(2-methylpropyl) ester (CAS: 84-69-5).
Properties :

  • Molecular weight: 278.34 g/mol.
  • Boiling point: ~327°C.
  • Applications: Plasticizer in polymers, solvent in coatings.
    Environmental Impact : Classified as a reproductive toxin; restricted under regulations like REACH .

Comparison :

Property Bis(2-methylpropyl) Ditelluride Diisobutyl Phthalate (DIBP)
Functionality Redox-active Plasticizing
Toxicity Profile Acute toxicity Chronic reproductive effects
Industrial Use Niche (research) Widespread (plastics)

Bis(2-methylpropyl) Ether

Structure : (CH₂CH(CH₃)₂)₂O.
Properties :

  • Boiling point: ~215°C (estimated).
  • Solvent Efficiency: Less effective than methylcyclohexane in phosphoric acid purification due to weaker solvation .

Comparison :

Property Bis(2-methylpropyl) Ditelluride Bis(2-methylpropyl) Ether
Polarity Low (non-polar) Low (non-polar)
Applications Electrochemical studies Solvent (limited use)

Hexanedioic Acid Bis(2-methylpropyl) Ester

Structure : Diisobutyl adipate (CAS: 141-04-8).
Properties :

  • Molecular weight: 258.35 g/mol.
  • Applications: Plasticizer, lubricant additive.
    Advantage : Lower volatility compared to DIBP, making it suitable for high-temperature processes .

Comparison :

Property Bis(2-methylpropyl) Ditelluride Hexanedioic Acid Ester
Thermal Stability Poor High
Industrial Relevance Minimal Moderate (lubricants)

Research Findings and Data Tables

Table 1: Physicochemical Properties of Bis(2-methylpropyl) Derivatives

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Application
Bis(2-methylpropyl) ditelluride Not reported Not reported Electrochemical research
Bis(2-methylpropyl) diselenide 272.15 Not reported Organic synthesis
Diisobutyl phthalate (DIBP) 278.34 327 Plasticizer
Bis(2-methylpropyl) ether 130.23 ~215 Solvent
Diisobutyl adipate 258.35 290 Lubricant additive

Table 2: Regulatory and Toxicity Data

Compound Regulatory Status Toxicity Highlights
Bis(2-methylpropyl) ditelluride Not regulated High acute toxicity
Diisobutyl phthalate (DIBP) Restricted (REACH, EPA) Reproductive toxin
Bis(2-methylpropyl) diselenide No restrictions Moderate toxicity

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